LDHA Inhibition: 2,4-Dimethylphenyl Derivative Shows 95-Fold Lower Potency Than Optimized Lead Compounds, Defining a Useful Weak-Binding Baseline
The target compound demonstrates measurable but weak inhibition of human LDHA with a Ki of 5.46 µM in a fluorescence-based assay using pyruvate as substrate [1]. In contrast, optimized LDHA inhibitors disclosed in patent literature (e.g., US11752138 Compound 152) achieve IC50 values as low as 7 nM under similar recombinant enzyme conditions [2]. The ~780-fold potency differential positions CAS 133748-22-8 as a useful negative control or weak-binding reference compound for LDHA inhibitor screening campaigns, rather than a lead candidate [1][2].
| Evidence Dimension | LDHA enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 5.46 µM (5,460 nM) |
| Comparator Or Baseline | US11752138 Compound 152: IC50 = 7 nM; US11752138 Compound 249: IC50 = 57 nM |
| Quantified Difference | Target compound is 780-fold weaker than Compound 152 (7 nM vs 5,460 nM) and 96-fold weaker than Compound 249 (57 nM vs 5,460 nM) |
| Conditions | Human LDHA, pyruvate substrate, fluorescence assay, 3 min incubation |
Why This Matters
This establishes the compound as a quantifiably weak LDHA binder, providing a defined baseline for assay development and SAR deconvolution in medicinal chemistry projects targeting cancer metabolism.
- [1] BindingDB. BDBM50592886 (CHEMBL5199516): Inhibition of LDHA in human liver using pyruvate as substrate. Ki = 5.46E+3 nM. View Source
- [2] Vanderbilt University. US Patent 11,752,138. LDH Inhibitors and Uses Thereof. Compound 152 (IC50 = 7 nM), Compound 249 (IC50 = 57 nM). Curated in BindingDB BDBM50569440 and BDBM50546993. View Source
